2-(Chloromethyl)pyrrolidine
Overview
Description
2-(Chloromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including 2-(Chloromethyl)pyrrolidine derivatives, are crucial in heterocyclic organic chemistry and exhibit various biological effects. They are used in medicine, dyes, and agrochemical substances. One study explored the synthesis of pyrrolidines in [3+2] cycloaddition, highlighting the polar nature of the reaction and its potential application in analogous reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Electronic and Structural Applications
- The chloromethyl groups of compounds like this compound have been utilized in the synthesis of TCNQ complexes. These complexes exhibit specific resistivity properties, indicating potential applications in electronic materials (Bruce & Herson, 1967).
Nootropic Effects in Neurological Research
- A study on pyrrolidine derivatives, including those similar to this compound, showed potential nootropic effects. These compounds facilitated learning and improved memory in rats, indicating their significance in neurological research (Petkov et al., 1991).
Organic Chemistry and Catalysis
- This compound derivatives have been used in visible-light-mediated annulation reactions, providing rapid access to functionalized pyrrolidines. This demonstrates their role in facilitating novel organic synthesis processes (Crespin et al., 2017).
- They have also been explored as ligands in the synthesis of complexes with metals like Ru(II), Pd(II), and Pt(II), underscoring their utility in catalysis and organometallic chemistry (Singh et al., 2009).
Methodological Improvements in Synthesis
- Research has been conducted to improve the synthesis methodologies of chloromethylated pyrrolidine derivatives, enhancing the efficiency and yield of these compounds (Liang, 2007).
Mechanism of Action
Target of Action
2-(Chloromethyl)pyrrolidine is a complex compound with a diverse range of potential targetsPyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrolidine derivatives can act as alkylating agents . Alkylating agents can form covalent bonds with DNA, leading to DNA damage and potentially cell death .
Biochemical Pathways
For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic activities .
Result of Action
As an alkylating agent, it could potentially cause dna damage and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and the presence of other substances can affect the compound’s stability and activity. According to the European Chemicals Agency (ECHA), this compound is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, this compound can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .
Properties
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
Record name | 2-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
Record name | 2-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.